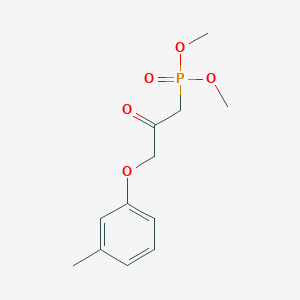
3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a methoxy-propoxyphenyl group attached to the oxadiazole ring
Métodos De Preparación
The synthesis of 3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the chloromethyl group: This step involves the chloromethylation of the oxadiazole ring, which can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Attachment of the methoxy-propoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction, where the chloromethyl group is replaced by the methoxy-propoxyphenyl group.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation reactions: The methoxy-propoxyphenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The oxadiazole ring can be reduced under specific conditions to form dihydro-oxadiazole derivatives.
Common reagents and conditions used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole has found applications in various fields of scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole: Lacks the propoxy group, which may affect its chemical reactivity and biological activity.
3-(Chloromethyl)-5-(4-propoxyphenyl)-1,2,4-oxadiazole: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
3-(Chloromethyl)-5-(3-methoxy-4-ethoxyphenyl)-1,2,4-oxadiazole: Contains an ethoxy group instead of a propoxy group, which may alter its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, solubility, and biological activity.
Propiedades
Fórmula molecular |
C13H15ClN2O3 |
|---|---|
Peso molecular |
282.72 g/mol |
Nombre IUPAC |
3-(chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15ClN2O3/c1-3-6-18-10-5-4-9(7-11(10)17-2)13-15-12(8-14)16-19-13/h4-5,7H,3,6,8H2,1-2H3 |
Clave InChI |
QPQAGPKRDBBALD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C2=NC(=NO2)CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


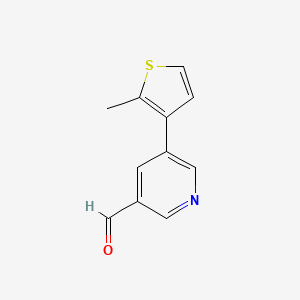

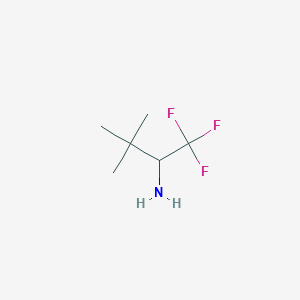
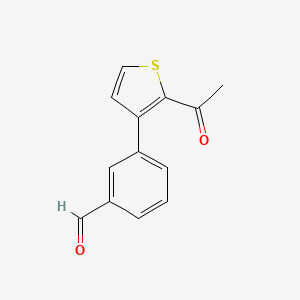

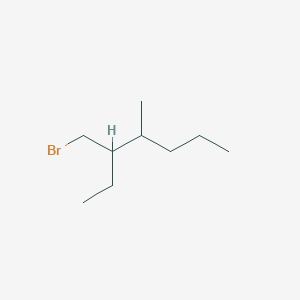

![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)

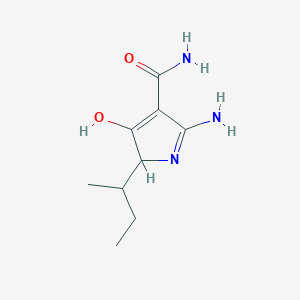
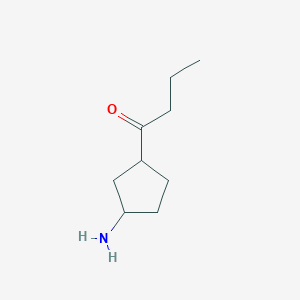
![2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13170856.png)
